Oxyimperatorin

Description

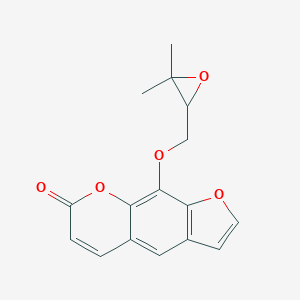

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957146 | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35740-18-2 | |

| Record name | Oxyimperatorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Sourcing and Biosynthesis of Oxyimperatorin

Oxyimperatorin is found within a select group of plant families, most notably the Apiaceae family. Its distribution in the plant kingdom is a subject of ongoing phytochemical research.

Plant Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

| Glehnia littoralis | Apiaceae | Roots |

| Angelica dahurica | Apiaceae | Roots |

| Ferulago trifida | Apiaceae | Roots and Fruits |

| Ducrosia anethifolia | Apiaceae | Aerial Parts (Leaves and Flowers) |

| Ducrosia ismaelis | Apiaceae | Aerial Parts |

Glehnia littoralis, a coastal plant, is a recognized source of various furanocoumarins. nih.govnih.govmdpi.com While research has extensively documented the presence of imperatorin (B1671801) and other related furanocoumarins like bergapten (B1666803) and xanthotoxin in this plant, the direct isolation of this compound is also noted in the broader context of its furanocoumarin profile. nih.govnih.govmdpi.com The roots of G. littoralis are particularly rich in these compounds. nih.gov Transcriptome analysis of the leaves and roots of Glehnia littoralis has been undertaken to identify candidate genes involved in the furanocoumarin biosynthesis pathway. nih.gov

The roots of Angelica dahurica are a significant and well-documented source of this compound, which is often referred to by its synonym, oxypeucedanin (B192039). tandfonline.comnih.gov In fact, the methanolic extract of Angelica dahurica roots is considered one of the richest natural sources of this compound. nih.gov Phytochemical studies have repeatedly isolated and identified this compound from this plant, often alongside its precursor, imperatorin. acs.org

Ferulago trifida, a perennial plant, has been identified as a source of this compound. nih.govrjpbr.com Phytochemical analysis of the roots and fruits of this species has led to the isolation and identification of a variety of coumarins, including oxypeucedanin (this compound). rjpbr.com This positions Ferulago trifida as a notable botanical source for this particular furanocoumarin.

Several species within the genus Ducrosia have been found to contain this compound. Notably, Ducrosia anethifolia has been shown to possess this compound in its aerial parts, specifically the leaves and flowers. nih.govnih.gov Additionally, phytochemical investigations of Ducrosia ismaelis have also confirmed the presence of this compound in its aerial parts. nih.gov Furanocoumarins, in general, are considered characteristic constituents of the Ducrosia genus. nih.gov

Biosynthetic Pathways of this compound in Plants

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the furanocoumarin pathway. This intricate sequence of biochemical reactions is catalyzed by a series of specific enzymes.

Elucidation of Key Enzymatic Transformations

The formation of the core furanocoumarin structure is a key prerequisite for the biosynthesis of this compound. This process starts with the synthesis of umbelliferone (B1683723), a simple coumarin (B35378), which is derived from the amino acid phenylalanine via the phenylpropanoid pathway.

The subsequent steps involve the prenylation of umbelliferone, a reaction that adds a five-carbon isoprene (B109036) unit to the coumarin core. This is a critical branching point in the biosynthesis of various furanocoumarins. The prenylation of umbelliferone at the C6 position leads to the formation of demethylsuberosin (B190953), a precursor to linear furanocoumarins like imperatorin.

The conversion of demethylsuberosin to marmesin (B225713) and then to psoralen (B192213) establishes the linear furanocoumarin backbone. Imperatorin is then synthesized from bergapten, which is formed from psoralen. The final and defining step in the biosynthesis of this compound is the epoxidation of the prenyl side chain of imperatorin.

This epoxidation reaction, which forms the characteristic epoxide ring of this compound, is believed to be catalyzed by a cytochrome P450 monooxygenase. nih.govnih.gov These enzymes are a large and diverse group of hemeproteins that play a crucial role in the oxidation of various organic substances in plants. While the specific cytochrome P450 enzyme responsible for the epoxidation of imperatorin to this compound has not been definitively identified in all producer plants, the involvement of this class of enzymes is strongly suggested by their known function in furanocoumarin biosynthesis and modification. nih.govnih.gov The reaction involves the insertion of an oxygen atom into the double bond of the prenyl group of imperatorin, a transformation that is characteristic of cytochrome P450-mediated reactions.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, a complex furanocoumarin, is under tight genetic control, involving a cascade of enzymatic reactions encoded by specific genes and modulated by a variety of transcription factors. While the complete genetic blueprint exclusively for this compound is still under investigation, extensive research into the broader furanocoumarin and coumarin pathways provides significant insights into its regulatory network.

The production of furanocoumarins is an extension of the highly conserved phenylpropanoid pathway in plants. frontiersin.orgnih.gov The expression of genes encoding the necessary biosynthetic enzymes is orchestrated by several families of transcription factors, which act as master switches in response to developmental and environmental cues. Key transcription factor families implicated in regulating coumarin biosynthetic genes include MYB, bHLH, AP2, and WRKY. frontiersin.orgnih.gov These proteins bind to specific recognition sites in the promoter regions of pathway genes, thereby activating or repressing their transcription. The MYB superfamily, in particular, is known to play a critical role in controlling the biosynthesis of secondary metabolites, including coumarins, as part of the plant's growth, development, and defense mechanisms. frontiersin.orgnih.gov

Central to the diversification of the coumarin backbone into furanocoumarins like this compound are enzymes from the Cytochrome P450 (P450) superfamily. researchgate.netresearchgate.net These monooxygenases are responsible for critical hydroxylation and cyclization steps. For instance, psoralen synthase, a key P450 enzyme, is required for the formation of the furan (B31954) ring, a core structure of this compound. nih.govresearchgate.net Studies have identified specific P450 genes, such as those from the CYP71 family, that are crucial for these transformations. researchgate.netresearchgate.net The expression of these P450 genes can be highly specific to certain tissues or developmental stages and is often induced by stress, highlighting a sophisticated level of genetic regulation. nih.govresearchgate.net In grapefruit, for example, a specific gene homologous to psoralen synthase (CYP71A22) was found to be directly related to the levels of furanocoumarins produced. nih.govresearchgate.net The regulation of these genes can be complex, with some studies suggesting that a single regulatory or enzymatic gene may control the synthesis of multiple furanocoumarins. nih.govresearchgate.net

Table 1: Key Gene and Transcription Factor Families in Furanocoumarin Biosynthesis

| Regulatory Element | Family/Type | Role in Biosynthesis |

|---|---|---|

| Transcription Factor | MYB | Regulates expression of coumarin biosynthetic genes; involved in plant development and stress defense. frontiersin.orgnih.gov |

| Transcription Factor | bHLH | Co-regulates coumarin biosynthetic genes. frontiersin.orgnih.gov |

| Transcription Factor | AP2 | Plays a role in the expression of genes in the coumarin pathway. frontiersin.orgnih.gov |

| Transcription Factor | WRKY | Involved in regulating the expression of coumarin synthesis genes, often in response to stress. frontiersin.orgnih.gov |

| Enzyme | Cytochrome P450 (e.g., CYP71 family) | Catalyzes key hydroxylation and cyclization reactions to form the furanocoumarin structure. researchgate.netresearchgate.net |

Environmental and Developmental Influences on this compound Accumulation

The accumulation of this compound in plants is not static; it is a dynamic process heavily influenced by the plant's developmental stage and a wide array of environmental factors. frontiersin.orgnih.gov The biosynthesis of furanocoumarins is an adaptive mechanism, and their levels can fluctuate significantly in response to both internal and external stimuli.

Developmental Influences: The concentration of furanocoumarins often varies between different plant organs (roots, leaves, fruits) and changes as the plant matures. Generally, higher concentrations are found in younger tissues, suggesting a primary role in protecting new, vulnerable growth from herbivores and pathogens. As tissues mature, the concentration of these compounds may decline. This pattern indicates that the genetic machinery for this compound production is most active during specific developmental windows when the plant perceives the greatest risk.

Environmental Influences (Biotic and Abiotic Stress): Furanocoumarin synthesis is a well-documented response to stress. frontiersin.orgnih.gov The production of these compounds is significantly upregulated when a plant is subjected to various biotic and abiotic pressures. This stress-induced accumulation is a key component of the plant's inducible defense system.

Biotic Stress: Physical damage from herbivorous insects or infection by pathogenic microorganisms can trigger a rapid increase in furanocoumarin synthesis at the site of the attack. frontiersin.orgnih.gov This localized response helps to deter the pest or inhibit the pathogen's growth.

Abiotic Stress: A range of environmental stressors can act as elicitors for furanocoumarin production. These include:

UV Radiation: Exposure to ultraviolet light is a known trigger for the synthesis of furanocoumarins.

Temperature: Both high and low temperature extremes can induce stress and lead to higher accumulation of these compounds. frontiersin.orgnih.gov

Water Status: Conditions of drought or excessive water can alter the metabolic state of the plant and influence the production of secondary metabolites like this compound. frontiersin.orgnih.gov

Pollutants: Exposure to air and water pollutants can also be perceived as a stressor, leading to elevated furanocoumarin levels.

The generation of Reactive Oxygen Species (ROS) is a common cellular response to many of these stressors. nih.govmdpi.comnih.gov ROS can act as signaling molecules that activate defense pathways, including the transcriptional regulation of genes involved in furanocoumarin biosynthesis. nih.govnih.gov

Table 2: Summary of Influences on Furanocoumarin Accumulation

| Factor | Type | Effect on Accumulation |

|---|---|---|

| Plant Age | Developmental | Concentrations are often higher in younger tissues and may decrease with maturity. |

| Herbivory/Insect Attack | Biotic Stress | Induces localized production as a defense mechanism. frontiersin.orgnih.gov |

| Pathogen Infection | Biotic Stress | Increases synthesis to inhibit pathogen growth. frontiersin.orgnih.gov |

| UV Radiation | Abiotic Stress | Acts as a significant elicitor for biosynthesis. frontiersin.orgnih.gov |

| Temperature Extremes | Abiotic Stress | Can induce stress and enhance accumulation. frontiersin.orgnih.gov |

| Drought/Water Stress | Abiotic Stress | Alters plant metabolism, often leading to increased production. frontiersin.orgnih.gov |

Chemo-Ecological and Phytogeographical Significance of this compound Distribution

The presence of this compound in certain plant species is not a random occurrence but rather a result of evolutionary pressures that have shaped the plant's chemical defenses and its geographical distribution.

Chemo-Ecological Significance: The primary ecological role of this compound and related furanocoumarins is defense. These compounds function as potent phytoalexins (antimicrobial compounds) and allomones (chemicals that affect the behavior of another species). Their toxicity to a wide range of organisms provides a significant survival advantage to the producing plant.

Defense Against Herbivores: Furanocoumarins are effective feeding deterrents for many insects and other herbivores. nih.gov Their presence can make the plant tissue unpalatable or toxic, thus reducing the amount of damage it sustains.

Antimicrobial Properties: These compounds exhibit antifungal and antibacterial activities, helping the plant to resist infections from various pathogenic microorganisms. oiccpress.com

Insecticidal Activity: For insects that do attempt to feed on furanocoumarin-containing plants, the compounds can be toxic, interfering with their growth, development, and reproduction. nih.gov

The production of these defensive chemicals is an example of co-evolution, where plants develop novel chemical weapons and herbivores, in turn, may develop mechanisms to detoxify them. The structural diversity of furanocoumarins, including derivatives like this compound, likely arose from this ongoing evolutionary arms race.

Phytogeographical Significance: this compound is predominantly found in a few plant families, most notably the Apiaceae (carrot family) and Rutaceae (citrus family). The distribution of these plant families, and specifically the genera known to produce this compound, provides clues to its phytogeographical significance.

Key genera known to be sources of this compound and its precursor, imperatorin, include Angelica, Prangos, and Peucedanum. nih.govnih.govnih.gov

Prangos : This genus has its center of diversity in the Irano-Turanian region, which encompasses a large area of Western and Central Asia. nih.gov Species like Prangos ferulacea are adapted to arid, stony, and mountainous pastures and are found from the eastern Mediterranean to western Asia. nih.govresearchgate.netresearchgate.net The presence of potent defensive compounds like this compound is likely an adaptation to the high environmental stress and herbivore pressure in these environments.

Angelica : This is a large and widely distributed genus, with species found across temperate and subarctic regions of the Northern Hemisphere, including Asia, Europe, and North America. nih.govnih.gov Many Angelica species have a long history of use in traditional medicine, partly due to their rich chemical composition, which includes a variety of furanocoumarins. nih.govnih.gov Their broad distribution indicates successful adaptation to diverse ecosystems, where chemical defenses play a crucial role.

The geographical distribution of these plants suggests that the evolution of the biosynthetic pathway for this compound has been a successful strategy for survival in diverse and often harsh environments.

Table 3: Phytogeographical Distribution of Key this compound-Producing Genera

| Genus | Primary Distribution | Representative Species |

|---|---|---|

| Prangos | Irano-Turanian Region, Eastern Mediterranean, Western and Central Asia. oiccpress.comnih.govresearchgate.net | Prangos ferulacea researchgate.netnih.gov |

| Angelica | Temperate and subarctic regions of Asia, Europe, and North America. nih.govnih.gov | Angelica archangelica, Angelica dahurica |

| Peucedanum | Europe and Asia. | Peucedanum ostruthium, Peucedanum praeruptorum nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imperatorin |

Advanced Methodologies for Extraction and Isolation of Oxyimperatorin

Conventional Extraction Techniques

Traditional methods for extracting natural products, while often time-consuming and solvent-intensive, have laid the groundwork for more advanced methodologies. nih.govijbsac.org

Solvent-Based Extraction Approaches

The principle of "like dissolves like" is fundamental to solvent-based extraction. ijbsac.org The choice of solvent is critical and depends on the polarity of the target compound. For furanocoumarins like oxyimperatorin, which are semi-polar, a range of organic solvents have been utilized. jfda-online.com

Commonly used solvents for the extraction of coumarins and furanocoumarins include methanol (B129727), ethanol, chloroform, and ethyl acetate. jfda-online.comchemfaces.comijcce.ac.ir Petroleum ether has also been shown to provide excellent yields for furanocoumarins. jfda-online.com Studies have indicated that methanol is an optimal solvent for extracting these compounds from citrus fruits. jfda-online.com For instance, a mixture of methanol and water (80:20) has been effectively used to extract furanocoumarins from the peel and pulp of various Citrus species. jfda-online.com

Maceration and Soxhlet extraction are two of the most common conventional techniques. nih.gov Maceration involves soaking the plant material in a solvent for a period ranging from minutes to days. mdpi.com Soxhlet extraction, a more exhaustive method, involves continuous extraction with a refluxing solvent and is considered highly accurate for extracting furanocoumarins. nih.govjfda-online.com

Following initial solvent extraction, a purification step such as solid-phase extraction (SPE) is often employed to isolate the target compounds from the crude extract. jfda-online.com For furanocoumarins, reversed-phase SPE cartridges have demonstrated high recovery rates. jfda-online.com

Optimization of Solid-Liquid Extraction Parameters

The efficiency of solid-liquid extraction is influenced by several key parameters that can be adjusted to maximize the yield of this compound. numberanalytics.comsrce.hr These factors include the choice of solvent, temperature, pressure, and the particle size of the plant material. numberanalytics.com

Solvent Selection: The ideal solvent should have a high affinity for the target compound while being inert to the solid matrix. numberanalytics.com The polarity of the solvent is a primary consideration. numberanalytics.com

Temperature: Increasing the extraction temperature generally enhances the solubility of the target compound and improves mass transfer rates. numberanalytics.comsrce.hr However, excessively high temperatures can lead to the degradation of thermolabile compounds. numberanalytics.com

Pressure: Applying high pressure can improve the solvent's ability to penetrate the solid matrix, thereby increasing the extraction yield. numberanalytics.com

Particle Size: A smaller particle size increases the surface area available for extraction, but if too fine, it can impede solvent flow. numberanalytics.com

Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may also lead to the dilution of the extract and increased solvent consumption. srce.hr

Extraction Time: The duration of the extraction process is another critical factor that needs to be optimized to ensure complete extraction without unnecessary energy and solvent expenditure. notulaebotanicae.ro

Response surface methodology (RSM) is a statistical tool often used to optimize these parameters simultaneously, allowing for the determination of the ideal conditions for maximizing the extraction yield of phenolic compounds. srce.hrnotulaebotanicae.ro

Modern and Green Extraction Techniques for this compound

In recent years, there has been a shift towards more environmentally friendly and efficient extraction methods. nih.gov These "green" techniques often offer advantages such as reduced solvent consumption, shorter extraction times, and improved yields. researchgate.net

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent. ajgreenchem.comwikipedia.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. ajgreenchem.com

SC-CO2 is favored due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and the ease with which it can be removed from the extract. ajgreenchem.com The selectivity of SFE can be finely tuned by altering the pressure and temperature, allowing for the targeted extraction of specific compounds. wikipedia.org For instance, a study on the extraction of furanocoumarins from Zanthoxylum tingoassuiba optimized the SFE method by varying CO2 density, achieving yields comparable to Soxhlet extraction. mdpi.com The addition of a co-solvent, such as ethanol, can modify the polarity of the supercritical fluid, enabling the extraction of a wider range of compounds. wikipedia.orgrsc.org

A back-propagation neural network model has been developed to predict the extraction results of coumarins, including this compound, from Angelica dahurica using supercritical CO2, taking into account factors like pressure, temperature, time, and particle size. chemfaces.com

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. milestonesrl.comcsic.es The microwaves cause polar molecules to rotate, generating heat and causing friction that helps to disrupt the plant cell walls and release the target compounds. csic.es

MAE can be performed in either open or closed systems. csic.es Closed systems allow for extraction at higher temperatures and pressures, which can increase efficiency but may not be suitable for thermolabile compounds. csic.es Open systems operate under milder conditions. csic.es

Studies have shown that MAE can provide comparable or even higher yields of furanocoumarins compared to conventional methods like Soxhlet extraction, but in a significantly shorter time. jfda-online.comnih.gov The efficiency of MAE is influenced by factors such as the type and concentration of the solvent, microwave power, extraction time, and the solid-to-liquid ratio. mdpi.com

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction (UAE), also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.complos.org The collapse of these bubbles generates localized high pressure and temperature, creating shear forces that disrupt plant cell walls and enhance mass transfer, thereby accelerating the extraction process. plos.orgmdpi.com

UAE is considered a green and cost-effective method that often results in higher extraction yields in shorter times compared to conventional techniques. mdpi.com The process is typically performed at lower temperatures, which is advantageous for extracting heat-sensitive compounds. cabidigitallibrary.org The key parameters to optimize in UAE include ultrasonic power and frequency, extraction time and temperature, and the solvent-to-solid ratio. mdpi.comcabidigitallibrary.orgagriculturejournals.cz Research on the extraction of furanocoumarins from Archangelica officinalis showed that the yield from UAE was comparable to that of the more exhaustive Soxhlet method. jfda-online.commdpi.com

Chromatographic Separation and Purification Strategies for this compound

Chromatographic techniques are the cornerstone of downstream processing for the purification of this compound from crude plant extracts. The choice of a specific chromatographic method is dictated by the physicochemical properties of this compound and the other constituents present in the extract. A multi-step chromatographic approach is often necessary to achieve the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. tautobiotech.comresearchgate.net Its high resolution, sensitivity, and reproducibility make it ideal for the final polishing steps in a purification workflow, ensuring the removal of closely related impurities. jmpm.vnmdpi.com

In the context of this compound purification, Reversed-Phase HPLC (RP-HPLC) is the most commonly employed mode. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Compounds with higher hydrophobicity, such as this compound, interact more strongly with the stationary phase and thus have longer retention times.

The development of an effective HPLC purification method involves the optimization of several parameters to achieve maximum resolution and throughput. researchgate.net

Key HPLC Parameters for this compound Purification:

| Parameter | Description | Typical Conditions for Furanocoumarins |

| Stationary Phase | The solid adsorbent packed into the column. | C18-bonded silica (B1680970) is the most common choice for its hydrophobicity and broad applicability. |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and acetonitrile or methanol is typically used to effectively separate a range of compounds with varying polarities. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Adjusted to balance separation time and resolution. |

| Detection | The method used to detect the compound as it elutes from the column. | UV detection is commonly used, with wavelengths around 254 nm or 320 nm being effective for furanocoumarins. |

HPLC is not only used for purification but also serves as the standard method for assessing the purity of fractions obtained from other chromatographic techniques, such as preparative and countercurrent chromatography. tautobiotech.com

When larger quantities of pure this compound are required for extensive biological studies or as reference standards, analytical HPLC methods are scaled up to preparative chromatography. phenomenex.comteledynelabs.com The primary goal of preparative chromatography is to isolate, rather than simply quantify, a specific compound from a mixture. rssl.comchromatographyonline.com This is achieved by using larger columns, higher flow rates, and injecting larger sample volumes. phenomenex.com

The principles of separation in preparative HPLC are the same as in analytical HPLC, with reversed-phase chromatography being the predominant mode for furanocoumarin separation. phenomenex.com The main challenge in scaling up is to maintain the resolution achieved at the analytical scale while significantly increasing the sample load. This often involves a trade-off between purity, yield, and throughput.

Comparison of Analytical and Preparative HPLC:

| Feature | Analytical HPLC | Preparative HPLC |

| Objective | Quantify and identify components | Isolate and purify large quantities of a substance teledynelabs.com |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | 20 mm or greater phenomenex.com |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) evotec.com |

| Flow Rate | Typically 0.5 - 2 mL/min | 10 - 200 mL/min phenomenex.com |

| Outcome | Chromatogram for data analysis | Collected fractions of the purified compound |

Automated, mass-directed preparative HPLC systems have further enhanced the efficiency of isolating target compounds like this compound from complex mixtures by using mass spectrometry to trigger fraction collection, ensuring that only the compound of interest is collected. evotec.com

Countercurrent Chromatography (CCC) is a unique liquid-liquid partition chromatography technique that has proven to be highly effective for the preparative separation of natural products, including this compound and related furanocoumarins. nih.govnews-medical.net Unlike conventional chromatography that uses a solid stationary phase, CCC utilizes a liquid stationary phase held in place by a centrifugal field, while a liquid mobile phase is pumped through it. ufrj.brchromatographyonline.com This support-free system eliminates irreversible adsorption of the sample onto a solid support, leading to high sample recovery, which is a significant advantage when working with valuable or rare compounds. news-medical.net

High-Speed Counter-Current Chromatography (HSCCC), a modern form of CCC, is particularly well-suited for separating components from crude extracts of plants like Angelica dahurica, a known source of this compound. tautobiotech.comnih.gov The selection of a suitable biphasic solvent system is the most critical step in developing a successful HSCCC separation. The partition coefficient (K) of the target compound in the two-phase system determines its retention and separation from other components.

A notable application of this technique involved the use of multidimensional HSCCC for the preparative isolation of furanocoumarins from Angelica dahurica. nih.gov This approach utilized two different solvent systems in a sequential manner to resolve complex mixtures.

Example of HSCCC for Furanocoumarin Isolation from Angelica dahurica

| Parameter | Details | Reference |

| Technique | Multidimensional High-Speed Counter-Current Chromatography | nih.gov |

| Sample | Crude extract from Angelica dahurica | nih.gov |

| Solvent System 1 | n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v) | nih.gov |

| Solvent System 2 | n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v/v/v) | nih.gov |

| Sample Size | ~300 mg of crude extract | nih.gov |

| Isolated Compounds | Imperatorin (B1671801), Oxypeucedanin (B192039), Isoimperatorin | nih.gov |

| Yield | 19.9 mg of imperatorin, 8.6 mg of oxypeucedanin, 10.4 mg of isoimperatorin | nih.gov |

| Purity | >98% for all isolated compounds | nih.gov |

Another study successfully employed gradient elution HSCCC to isolate imperatorin, isoimperatorin, and oxypeucedanin from Angelica dahurica, demonstrating the versatility of this technique. tautobiotech.com

Emerging Techniques in this compound Isolation and Enrichment

While chromatographic methods remain the gold standard, research continues into novel techniques that can enhance the efficiency and sustainability of isolating this compound and other bioactive compounds.

One promising approach is Supercritical Fluid Extraction (SFE) , which uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction of target compounds. SFE is considered a "green" technology due to the use of non-toxic, inexpensive, and readily available CO₂. Research on the extraction of coumarins from Angelica dahurica using supercritical CO₂ has shown that this method can yield extracts rich in this compound, imperatorin, and isoimperatorin. nih.gov The optimization of SFE parameters such as pressure, temperature, and extraction time is crucial for maximizing the yield of the target furanocoumarins. nih.gov

The use of Ionic Liquids (ILs) as extraction solvents represents another innovative strategy for the enrichment of coumarins. mdpi.com Ionic liquids are salts that are liquid at low temperatures and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvating power. A recent study demonstrated a facile and rapid method for the enrichment of minor coumarins, oxypeucedanin hydrate (B1144303) and byakangelicin, from Angelica dahurica using an ionic liquid-based extraction followed by a back-extraction process. mdpi.com This approach significantly reduced the need for repetitive chromatographic steps, highlighting its potential for streamlining the enrichment of target compounds like this compound from complex plant matrices. mdpi.com

Sophisticated Analytical Techniques for Oxyimperatorin Characterization and Quantification

Spectroscopic Methods in Oxyimperatorin Analysis

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. rsc.orgfaccts.deuomustansiriyah.edu.iq For this compound, its conjugated system of aromatic rings and double bonds gives rise to characteristic absorption bands in the UV-Vis spectrum. This technique is often used in conjunction with high-performance liquid chromatography (HPLC) for the quantification of furanocoumarins. researchgate.net The specific wavelengths at which this compound absorbs light can be influenced by the solvent used, with shifts to longer or shorter wavelengths possible depending on solvent polarity. uomustansiriyah.edu.iq While UV-Vis spectroscopy is effective for analyzing starch and other organic molecules, its application to this compound benefits from coupling with more specific techniques for unambiguous identification in complex mixtures. rsc.orgmdpi.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds. msu.edutaylorfrancis.com The IR spectrum of an organic molecule is unique and is often referred to as its "molecular fingerprint." In the case of this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its various structural components.

Key structural features of this compound that can be identified using IR spectroscopy include:

C-H stretching vibrations of the aromatic and furan (B31954) rings. spectroscopyonline.com

C=O stretching of the lactone group.

C=C stretching of the aromatic and furan rings. spectroscopyonline.com

C-O stretching of the ether and epoxide groups.

The specific frequencies of these vibrations provide valuable information for confirming the presence of this compound in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. nih.gov It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.govoatext.com For this compound, NMR spectroscopy allows for the precise assignment of each proton and carbon atom in the molecule, confirming its connectivity and stereochemistry. ijcce.ac.ir The chemical shifts, coupling constants, and signal intensities in the NMR spectrum provide a wealth of structural data. hmdb.cadrugbank.com

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| H-2' | Data not available in search results | Data not available in search results |

| H-3 | Data not available in search results | Data not available in search results |

| H-4 | Data not available in search results | Data not available in search results |

| H-5 | Data not available in search results | Data not available in search results |

| H-6 | Data not available in search results | Data not available in search results |

| H-1' | Data not available in search results | Data not available in search results |

| C-2 | Data not available in search results | Data not available in search results |

| C-3 | Data not available in search results | Data not available in search results |

| C-4 | Data not available in search results | Data not available in search results |

| C-4a | Data not available in search results | Data not available in search results |

| C-5 | Data not available in search results | Data not available in search results |

| C-6 | Data not available in search results | Data not available in search results |

| C-7 | Data not available in search results | Data not available in search results |

| C-8 | Data not available in search results | Data not available in search results |

| C-9 | Data not available in search results | Data not available in search results |

| C-1' | Data not available in search results | Data not available in search results |

| C-2' | Data not available in search results | Data not available in search results |

| C-3' | Data not available in search results | Data not available in search results |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and in elucidating its structure through fragmentation analysis. ijcce.ac.irnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govmdpi.comnih.gov This method is widely used for the quantification of furanocoumarins, including this compound, in complex biological matrices. researchgate.net In LC-MS/MS, the sample is first separated by LC, and then the individual components are introduced into the mass spectrometer for ionization and analysis. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a characteristic product ion spectrum, which provides a high degree of certainty in identification and quantification. nih.govmdpi.com The protonated molecule [M+H]⁺ of this compound appears at an m/z of 287. researchgate.netnih.gov

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 287.0910 | nih.gov |

| Product Ions (m/z) | 203 | researchgate.net |

| Ionization Mode | Positive | nih.gov |

Note: This table provides an example of typical parameters. Specific values may vary depending on the instrument and experimental conditions.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry imaging (MALDI-TOF-MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules within a tissue sample. researchgate.netnih.gov This has proven valuable in studying the localization of furanocoumarins in plants. researchgate.net In MALDI-MSI, a thin slice of the sample is coated with a matrix that absorbs laser energy. A pulsed laser is then fired at the sample, desorbing and ionizing the analyte molecules, which are then analyzed by a time-of-flight mass spectrometer. By rastering the laser across the entire sample, a detailed map of the distribution of specific compounds, such as this compound, can be generated. researchgate.netnih.gov This technique has been successfully used to visualize the distribution of coumarins in the roots of Angelica dahurica. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily employed for the characterization of related, more volatile components present in the same plant matrix, such as other coumarins and constituents of essential oils.

One study focused on the extraction and analysis of coumarins from Angelica dahurica using supercritical fluid extraction followed by GC-MS analysis. This research successfully separated and identified 15 different coumarins. The findings highlighted significant relative contents of this compound and its close structural relatives, imperatorin (B1671801) and isoimperatorin. nih.gov Another research effort analyzed the essential oil from the root of Angelica dahurica cv. Qibaizhi by GC-MS, identifying 111 different compounds, which accounted for 90.61% of the total essential oil. researchgate.net While the primary components were terpenes like 3-carene (B45970) and beta-elemene, a coumarin (B35378) compound, suberosin, was also identified. researchgate.net

| Compound | Relative Content (%) |

|---|---|

| This compound | 42.40 |

| Imperatorin | 22.14 |

| Isoimperatorin | 12.12 |

Chromatographic Analytical Methods for this compound Quantification

Chromatographic techniques are the cornerstone for the accurate quantification of phytochemicals. For this compound, high-performance liquid chromatography is the predominant method, while gas chromatography is used for related volatile compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound from complex mixtures. nih.gov The method's high resolution and sensitivity make it ideal for the quality control of herbal materials containing this furanocoumarin. nih.govresearchgate.net

A typical HPLC method for this compound involves a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. lekovitesirovine.rsutm.mynotulaebotanicae.ro A mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like phosphoric or acetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used in a gradient elution mode. lekovitesirovine.rsutm.my This allows for the effective separation of multiple components within the extract over a single analytical run. lekovitesirovine.rs Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds at specific wavelengths. chemisgroup.usnih.gov

Method validation is a critical aspect of quantitative HPLC analysis to ensure the results are accurate and reliable. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). utm.mychemisgroup.us For instance, a high-sensitivity analysis method for furanocoumarins in Radix Angelicae dahuricae using RP-HPLC with Integrated Pulsed Amperometric Detection (IPAD) was developed and validated. rroij.com This method demonstrated excellent precision and accuracy, with mean recoveries ranging from 96.4% to 104.5% and low relative standard deviations (0.5%–4.8%). researchgate.netrroij.com

| Validation Parameter | Typical Value/Range |

|---|---|

| Linearity (Coefficient of Determination, r²) | > 0.999 |

| Limit of Detection (LOD) | 0.002–0.3 ng |

| Intra-day Precision (RSD %) | < 4.9% |

| Inter-day Precision (RSD %) | < 4.9% |

| Accuracy (Recovery %) | 96.4% – 104.5% |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net While less common for the direct quantification of relatively non-volatile furanocoumarins like this compound, GC is highly effective for analyzing related volatile organic compounds (VOCs) and essential oils found in plants like Angelica dahurica. researchgate.netnih.gov

Advanced Imaging and Localization Techniques for this compound in Tissues

Understanding where a compound is stored within a plant is crucial for elucidating its physiological role and for optimizing extraction processes. Advanced imaging and histochemical techniques allow for the visualization of this compound and related coumarins directly within plant tissues.

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is an ambient ionization technique that allows for the mapping of the spatial distribution of various molecules directly from the surface of a sample with minimal preparation. nih.gov This technology has been successfully applied to visualize the location of coumarins, including this compound, in the roots of Angelica dahurica. researcher.liferesearchgate.net

In a study comparing two cultivars of A. dahurica, 'Hangbaizhi' (HBZ) and 'Qibaizhi' (QBZ), DESI-MSI was used to analyze the distribution of five coumarins in root sections at different developmental stages. researchgate.netnih.gov The results showed that the spatial distribution of these compounds was consistent between the two varieties. researchgate.net Early in development (late March), the coumarins were primarily located in the cortex. researchgate.net As the plant matured (late April to late July), the compounds were distributed in both the cortex and the phloem, with a significantly higher concentration observed in the phloem. researchgate.net This direct visualization confirms that the phloem and associated secretory structures are major sites of coumarin accumulation. nih.govnih.gov

Histochemical localization involves using specific chemical reactions or staining techniques to visualize the location of compounds within tissue sections under a microscope. cibtech.org For coumarins, which often exhibit autofluorescence under UV light, fluorescence microscopy is a valuable tool. zobodat.atcdnsciencepub.com

Studies on various species within the Apiaceae family have shown that furanocoumarins are frequently localized in secretory structures and on the epidermal surface of plant organs. mdpi.comzobodat.at In Heracleum sosnowskyi, furanocoumarins were found on the surface of trichomes (plant hairs) and in the epidermis and subepidermal parenchyma. researchgate.netcdnsciencepub.com In Smyrnium perfoliatum, UV-induced autofluorescence revealed the presence of coumarins in internal secretory structures of various organs. zobodat.at

Specific to Angelica dahurica, studies have combined plant anatomy with histochemical methods to investigate the relationship between secretory tissues and coumarin accumulation. nih.gov Research using paraffin (B1166041) sectioning and localization techniques has demonstrated that the root's secretory tracts, particularly those in the phloem, are the primary sites for coumarin storage. nih.govnih.gov Histochemical staining with reagents like 10% sodium hydroxide, which produces a yellow color in the presence of coumarins, can be used to confirm their location within these specialized tissues. cibtech.org

Method Validation and Quality Control in Analytical Research for this compound

Method validation and quality control are indispensable components of analytical research involving the chemical compound this compound. The validation of an analytical method ensures that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. nih.govchromatographyonline.com Quality control measures are implemented to maintain the integrity and validity of the analytical results over time. This section details the critical parameters and practices for the robust characterization and quantification of this compound.

The validation process for analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) used for this compound analysis, typically evaluates several key performance characteristics. researchgate.netresearchgate.net These include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.commdpi.com

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical signal produced by the instrument. chromatographyonline.com The range is the interval between the upper and lower concentration levels within which the method is shown to be linear, accurate, and precise. chromatographyonline.com For the analysis of furanocoumarins, including this compound, methods are often validated to show excellent linearity, with a correlation coefficient (r²) greater than 0.999 being a common target. researchgate.netresearchgate.net

In a study developing an LC-MS method for 25 coumarin derivatives, including this compound, linearity was a key validated parameter. researchgate.net While the specific linearity range for this compound was not detailed in the abstract, related studies on similar compounds using HPLC-PDA have demonstrated broad linear ranges, for instance, from 0.20 to 50.00 μg/mL. researchgate.net Another study validating a method for other compounds reported a linear range of 5–25 μg/mL. explorationpub.com

Table 1: Examples of Linearity Data in Analytical Methods for Coumarins and Related Compounds

| Analytical Method | Analyte Type | Linearity Range (μg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|

| HPLC-PDA | Flavonoids/Coumarins | 0.20–50.00 | > 0.9944 | researchgate.net |

| HPLC | Flavone Glucuronide | 15.625–500 | 0.999 | mdpi.com |

| UPLC-MS/MS | Pharmaceutical Compound | 0.005–0.4 | ≥ 0.9998 | researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical method can reliably distinguish from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.com These parameters are crucial for determining trace amounts of this compound, especially in impurity testing. chromatographyonline.com The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1. chromatographyonline.com

For a validated LC-MS method, the LOQ for this compound was established at 5 µg/g in a yuzu oil matrix. researchgate.net In other HPLC-based methods for related compounds, LODs have been reported in the range of 0.09–0.18 μg/mL and LOQs in the range of 0.30–0.60 μg/mL, indicating high sensitivity. researchgate.net

Table 2: Sensitivity Parameters from Validated Analytical Methods

| Parameter | Definition | Example Value (this compound) | Example Range (Related Compounds) | Source |

|---|---|---|---|---|

| LOD | Lowest concentration that can be detected. | Not specified | 0.09–0.18 μg/mL | chromatographyonline.comresearchgate.net |

| LOQ | Lowest concentration that can be accurately and precisely quantified. | 5 µg/g | 0.30–0.60 μg/mL | chromatographyonline.comresearchgate.net |

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short period with the same analyst and equipment.

Reproducibility (Inter-day or Inter-laboratory precision): Assesses precision over an extended period, often between different days, analysts, or laboratories. researchgate.net

For the analysis of coumarin-based phototoxins like this compound, an inter-laboratory validation study demonstrated excellent precision, with both repeatability (RSDr) and reproducibility (RSDR) being less than 10%. researchgate.net Other studies have reported intra-day RSDs within 2.34–3.77% and inter-day RSDs within 3.04–4.96%, which are considered acceptable ranges for such analytical methods. researchgate.net

Accuracy and Recovery

Accuracy measures the closeness of the experimental value to the true or accepted value. nih.gov It is often determined through recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix. nih.gov The analysis is then performed, and the percentage of the spiked amount that is detected (recovered) is calculated. nih.gov

A validated LC-MS method for this compound showed satisfactory recoveries in the range of 80-115%. researchgate.net This range is generally considered acceptable for complex matrices like essential oils. Another study on related compounds reported recovery rates between 85.97% and 108.11%. researchgate.net

Specificity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, this is typically demonstrated by the separation of the analyte peak from other peaks in the chromatogram. For LC-MS methods, specificity is further enhanced by the detector's ability to differentiate compounds based on their mass-to-charge ratio (m/z). researchgate.net For instance, in an analysis of coumarins, a biphenyl (B1667301) column was used to resolve co-eluting clusters, with the mass spectrometry detector providing the necessary specificity based on the m/z difference of the molecular ions. researchgate.net

Quality Control

Quality control (QC) in analytical research for this compound involves the systematic monitoring of the analytical process to ensure that the results are reliable. This is achieved by routinely analyzing QC samples, which are samples with known concentrations of this compound, alongside the unknown samples. youtube.com

These QC samples are typically prepared at multiple concentration levels (low, medium, and high) to cover the analytical range. youtube.comfda.gov The results from the QC samples are compared against predefined acceptance criteria. youtube.com If the QC results fall within these limits, it provides confidence that the analytical system is performing correctly. This practice is crucial for ensuring the ongoing validity of the analytical data generated in studies involving this compound. fda.govresearchgate.net

Investigation of Oxyimperatorin S Biological Activities: Mechanistic Insights

Anti-inflammatory Modulatory Mechanisms of Oxyimperatorin

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by regulating pro-inflammatory signaling pathways and subsequently impacting the production of inflammatory mediators and cytokines. nih.govcsic.es

This compound has been shown to intervene in the activation of critical signaling cascades that orchestrate the inflammatory response. nih.govcsic.es

A key mechanism of this compound's anti-inflammatory action is its ability to suppress the nuclear factor-kappa B (NF-κB) p65 signaling pathway. nih.govnaturalproducts.net Research indicates that this compound inhibits the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibition is significant because NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. csic.es Studies have demonstrated that in microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound effectively curtails the activation of NF-κB p65, thereby mitigating the inflammatory cascade. nih.govcsic.es Interestingly, it has been noted that this compound's inhibitory effect on NF-κB p65 occurs without affecting the phosphorylation and degradation of its inhibitor, IκB. nih.gov

The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, are crucial in transducing extracellular stimuli into cellular responses, including inflammation. news-medical.net While direct and extensive studies on this compound's modulation of all MAPK pathways are still emerging, the broader family of coumarins, to which this compound belongs, has been shown to downregulate MAPK signaling. researchgate.net For instance, the related compound imperatorin (B1671801) has been found to suppress MAPK pathways in the context of ischemic stroke. researchgate.net The activation of MAPK pathways often leads to the downstream activation of transcription factors like NF-κB and is integral to the expression of various inflammatory mediators. researchgate.net

Table 1: Effect of this compound on Pro-inflammatory Signaling Pathways

| Pathway | Target | Observed Effect | Reference |

| NF-κB Signaling | p65 Subunit | Inhibition of phosphorylation and nuclear translocation. | nih.gov |

| MAPK Signaling | General | Downregulation suggested by studies on related coumarins. | researchgate.net |

By modulating upstream signaling pathways, this compound effectively reduces the production of key inflammatory mediators and cytokines. nih.gov

This compound has been shown to significantly attenuate the production of nitric oxide (NO), a critical signaling molecule and mediator of inflammation when overproduced. nih.govnaturalproducts.net The high levels of NO during inflammation are primarily a result of the increased expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov Research has confirmed that this compound treatment leads to a marked reduction in iNOS expression in LPS-stimulated microglial cells. nih.gov This suppression of the iNOS/NO axis is a cornerstone of its anti-inflammatory and neuroprotective effects. nih.gov

Table 2: Impact of this compound on Inflammatory Mediators

| Mediator/Enzyme | Effect of this compound | Reference |

| Nitric Oxide (NO) | Attenuated production. | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed expression. | nih.govnaturalproducts.net |

| Cyclooxygenase-2 (COX-2) | Suppressed expression. | nih.govnaturalproducts.net |

Impact on Inflammatory Mediators and Cytokines

Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

This compound has been shown to significantly attenuate the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov These cytokines are central mediators of inflammatory responses. nih.gov TNF-α and IL-1β are potent inducers of IL-6 gene expression. nih.gov

In in vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound markedly suppressed the production of these pro-inflammatory cytokines. nih.gov This inhibitory effect is crucial as excessive production of these molecules can lead to chronic inflammation and tissue damage. sinobiological.com The regulation of these cytokines is a key aspect of maintaining immune balance. sinobiological.com

The mechanism behind this reduction in cytokine production by this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) p65 signaling pathway. nih.gov Specifically, this compound was found to inhibit the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit induced by LPS. nih.gov NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Effect of this compound | Experimental Model | Key Mechanistic Insight |

|---|---|---|---|

| TNF-α | Significant reduction | LPS-stimulated BV-2 microglia | Inhibition of NF-κB p65 signaling nih.gov |

| IL-1β | Significant reduction | LPS-stimulated BV-2 microglia | Inhibition of NF-κB p65 signaling nih.gov |

| IL-6 | Significant reduction | LPS-stimulated BV-2 microglia | Inhibition of NF-κB p65 signaling nih.gov |

Influence on Immune Cell Phenotypes and Activation

This compound demonstrates a significant capacity to modulate the activation and phenotypic polarization of key immune cells involved in inflammatory processes within the central nervous system and periphery.

Microglial Activation and Phenotypic Polarization

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in neuroinflammation, capable of adopting both pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. frontiersin.org this compound has been found to suppress the activation of microglia and influence their polarization. nih.gov

In studies with LPS-stimulated BV-2 microglia, this compound was observed to reduce the transition to the pro-inflammatory M1 phenotype. nih.gov This is a critical finding as chronic M1 activation contributes to neurodegenerative processes. mdpi.com The suppression of microglial activation by this compound is a potential therapeutic strategy for mitigating neuronal damage. nih.gov This effect is achieved, at least in part, through the inhibition of the NF-κB p65 signaling pathway, which is a key regulator of M1 polarization. nih.govmdpi.com

Macrophage Responses

Macrophages, versatile immune cells, play a crucial role in both the initiation and resolution of inflammation, and their function is influenced by their polarization state. umanitoba.ca While direct studies on this compound's effect on macrophage polarization are limited, its known inhibitory action on the NF-κB pathway in microglia suggests a similar potential in macrophages. nih.gov The NF-κB pathway is also a critical regulator of macrophage activation and pro-inflammatory responses. nih.gov

The activation of macrophages by stimuli like LPS leads to the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. jfda-online.comnih.gov Given that this compound has been shown to decrease the production of these same cytokines in microglia via NF-κB inhibition, it is plausible that it could exert similar anti-inflammatory effects on macrophages. nih.gov Macrophage polarization towards an anti-inflammatory M2 phenotype is associated with tissue repair and resolution of inflammation. kurosbio.com

Neuroprotective Efficacy and Mechanisms of this compound

This compound exhibits notable neuroprotective effects, primarily through its ability to combat neuroinflammation and oxidative stress, two key contributors to neuronal damage in various neurological disorders. nih.gov

Attenuation of Lipopolysaccharide (LPS)-Induced Neuroinflammation

LPS, a component of Gram-negative bacteria, is widely used to induce a robust neuroinflammatory response in experimental models. mdpi.com This response is characterized by the activation of microglia and the release of pro-inflammatory mediators, which can lead to neuronal damage and death. mdpi.comd-nb.info

This compound has demonstrated significant efficacy in attenuating LPS-induced neuroinflammation both in vitro and in vivo. nih.gov In vitro, it suppresses the production of inflammatory mediators in LPS-stimulated BV-2 microglia. nih.gov In vivo studies have confirmed that this compound can reduce LPS-induced microglial activation in the mouse brain. nih.gov The primary mechanism underlying this neuroprotective effect is the suppression of the NF-κB p65 signaling pathway. nih.gov

Table 2: Neuroprotective Effects of this compound in LPS-Induced Neuroinflammation

| Finding | Experimental Model | Implication |

|---|---|---|

| Suppression of pro-inflammatory cytokine production | LPS-stimulated BV-2 microglia | Reduced inflammatory signaling nih.gov |

| Inhibition of microglial activation | LPS-stimulated BV-2 microglia and mouse brain | Prevention of neuronal damage nih.gov |

| Reduction of M1 pro-inflammatory transition | LPS-stimulated BV-2 microglia | Promotion of an anti-inflammatory microenvironment nih.gov |

| Inhibition of NF-κB p65 phosphorylation and nuclear translocation | LPS-stimulated BV-2 microglia | Blocks a key inflammatory signaling pathway nih.gov |

Role in Oxidative Stress Regulation in Neural Contexts

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major factor in neurodegenerative diseases. nih.govfrontiersin.org The brain is particularly susceptible to oxidative damage due to its high oxygen consumption rate. nih.gov

This compound has been shown to play a role in regulating oxidative stress in neural contexts. nih.gov In studies involving LPS-stimulated BV-2 microglia, this compound significantly attenuated the production of free radicals. nih.gov This is crucial as excessive ROS can damage vital cellular components like lipids, proteins, and DNA, leading to cell dysfunction and death. nih.gov

The antioxidant mechanism of this compound contributes to its neuroprotective effects by mitigating the harmful consequences of oxidative stress. The reduction of free radicals helps to preserve the integrity and function of neural cells in inflammatory conditions. nih.gov This antioxidant activity, coupled with its anti-inflammatory properties, underscores the multifaceted neuroprotective potential of this compound.

Interventions in Inflammasome Signaling Pathways (e.g., NLRP3)

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex within the cytosol that plays a critical role in the innate immune system. jmb.or.krnih.gov Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govijcce.ac.ir The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals. ijcce.ac.irekb.eg

The first signal, known as priming, is often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors like Toll-like receptors (TLRs). ekb.egmedsci.org This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which upregulates the transcription of NLRP3 and pro-IL-1β. ijcce.ac.irekb.eg The second signal can be triggered by a wide array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, which then causes the assembly of the inflammasome complex, caspase-1 activation, and cytokine processing. ijcce.ac.ird-nb.info

Research indicates that this compound can intervene in this critical inflammatory pathway. A 2024 study published in Biomedicine & Pharmacotherapy demonstrated that this compound attenuates lipopolysaccharide (LPS)-induced microglial activation both in vitro and in vivo. nih.govigem.org The mechanism behind this effect was identified as the suppression of the NF-κB p65 signaling pathway. nih.govigem.org By inhibiting the NF-κB pathway, this compound effectively targets the essential priming step (Signal 1) required for NLRP3 inflammasome activation. This action prevents the subsequent cascade of inflammatory events, highlighting its potential as a modulator of NLRP3-mediated inflammation.

Antimicrobial Properties of this compound

This compound, a member of the furanocoumarin class of compounds, has been reported to possess antimicrobial properties, including both antibacterial and antifungal activities. ontosight.aimedchemexpress.com These characteristics position it as a compound of interest for the development of new antimicrobial agents. ontosight.ai

Antibacterial Effects

This compound has been identified as a natural product with antibacterial activity. medchemexpress.comtargetmol.com In a phytochemical analysis of the leaves of Ferulago trifida Boiss, this compound was isolated along with ten other compounds. ijcce.ac.irjabonline.in The study investigated the antibacterial effects of the isolated compounds; however, the results highlighted moderate activity for other constituents like umbelliferone (B1683723) and isogosferol, while specific quantitative data such as the Minimum Inhibitory Concentration (MIC) for this compound were not prominently featured. ijcce.ac.irjabonline.in While general antibacterial effects are noted in the literature, detailed studies quantifying its potency against a wide range of bacterial strains are limited. ontosight.aitargetmol.com

Antifungal Activities

Similar to its antibacterial effects, this compound has been noted for its antifungal activity. ontosight.aitargetmol.com Furanocoumarins as a class are known for their diverse biological activities, which include combating fungal pathogens. ontosight.ai However, specific data detailing the spectrum of activity or the Minimum Inhibitory Concentration (MIC) of purified this compound against common fungi is not extensively detailed in the available scientific literature.

Table 1: Summary of Reported Antimicrobial Properties of this compound

| Activity Type | Research Finding | Reference(s) |

| General Antimicrobial | Reported to have both antibacterial and antifungal properties. | ontosight.aitargetmol.com |

| Antibacterial | Isolated from Ferulago trifida Boiss and investigated for antibacterial effects. | ijcce.ac.irjabonline.in |

| Antifungal | Noted to possess antifungal activity, consistent with the furanocoumarin class. | ontosight.aitargetmol.com |

Elucidation of Antimicrobial Action Mechanisms

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of other antimicrobial peptides and coumarin (B35378) derivatives, several plausible pathways can be considered. The antimicrobial action of many natural compounds involves interaction with and disruption of the bacterial cell membrane. nih.govarxiv.orgfrontiersin.org Cationic and amphiphilic molecules can bind to the negatively charged components of bacterial membranes, leading to increased permeability, leakage of intracellular contents, and cell death. nih.govnih.gov

Another potential mechanism for coumarins is the inhibition of essential bacterial enzymes. targetmol.com For instance, certain coumarins, like novobiocin, are known inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.govtargetmol.comfrontiersin.org By inhibiting such key enzymes, these compounds can effectively halt bacterial growth and proliferation. Some antimicrobial agents can also penetrate the cell and interfere with intracellular processes by binding to DNA or RNA, thereby inhibiting the synthesis of nucleic acids and proteins. nih.govmdpi.com Further research is required to determine which of these or other mechanisms are specifically employed by this compound.

Anticancer Research on this compound

This compound has been identified in scientific literature as a compound with potential anticancer properties. ontosight.ai Research into its effects on cancer cells has focused on its ability to control cell growth and induce programmed cell death.

Effects on Cancer Cell Proliferation and Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. frontiersin.orgmedsci.org The process is tightly regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and executed by a cascade of enzymes called caspases. d-nb.infofrontiersin.orgnih.gov

Research suggests that this compound may exert its anticancer effects by influencing the cell cycle and promoting apoptosis. hillpublisher.com Studies on this compound lactone indicate it can synergistically block the G1 phase of the cell cycle, a critical checkpoint for cell proliferation, and induce apoptosis in cancer cells. hillpublisher.com While specific quantitative data such as the half-maximal inhibitory concentration (IC50) values against various cancer cell lines are not widely available in the reviewed literature, the existing findings point toward its antiproliferative potential. The ability to halt cell cycle progression and trigger the apoptotic cascade are hallmark characteristics of many effective anticancer agents derived from natural products. frontiersin.org

Table 2: Summary of Reported Anticancer Research on this compound

| Investigated Effect | Research Finding | Reference(s) |

| General Anticancer Activity | Suggested to possess anticancer properties. | ontosight.ai |

| Cell Cycle Inhibition | This compound lactone can synergistically block the G1 phase of the cell cycle. | hillpublisher.com |

| Apoptosis Induction | Shown to induce apoptosis in cancer cells. | hillpublisher.com |

Identification of Molecular Targets in Oncogenic Pathways

This compound, as a member of the furanocoumarin class, demonstrates potential in modulating key molecular pathways implicated in cancer development and progression. Research indicates that furanocoumarins can exert antiproliferative activities against cancer cell growth by influencing several critical signaling cascades. researchgate.net

One of the primary targets identified is the Nuclear Factor-kappa B (NF-κB) pathway. Studies have shown that this compound can attenuate microglial activation by specifically suppressing NF-κB p65 signaling. researchgate.netmdpi.com The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.

Beyond NF-κB, the broader family of furanocoumarins has been shown to modulate other significant oncogenic pathways, including:

Signal Transducer and Activator of Transcription 3 (STAT3)

Phosphatidylinositol-3-Kinase/AKT (PI3K/AKT)

Mitogen-Activated Protein Kinase (MAPK) researchgate.net

These pathways are central to controlling cell growth, differentiation, and apoptosis; their inhibition can block tumor cell proliferation and survival. nih.gov The ability of compounds like this compound to interact with multiple targets within these interconnected pathways highlights a multifaceted mechanism of action. nih.govnih.gov For instance, the inhibition of STAT3 activation can impede cancer cell survival, while interference with the PI3K/AKT and MAPK pathways can disrupt the signaling that drives malignant cell proliferation. researchgate.netnih.gov

Investigation of Synergistic Effects with Other Agents

The potential of this compound is amplified when considered in combination with other therapeutic modalities. Research into the synergistic effects of Ponciri Fructus Immaturus, a natural source of this compound, has shown promising results in enhancing the efficacy of hyperthermia treatment in AGS gastric cancer cells. researchgate.net

A key study demonstrated that co-treatment with an extract of Ponciri Fructus Immaturus and hyperthermia synergistically suppressed the proliferation of gastric cancer cells. researchgate.net This enhanced effect was achieved through the induction of both extrinsic and intrinsic apoptotic pathways. researchgate.net Mechanistically, the combination treatment led to a significant increase in reactive oxygen species (ROS) generation. researchgate.net This elevation in ROS was found to be partially responsible for the induced apoptosis and for the notable suppression of heat shock factor 1 and heat shock proteins (HSPs), which typically protect cancer cells from stress-induced death. researchgate.net

This synergistic interaction, where one agent enhances the therapeutic effect of another, is a significant area of cancer research. researchgate.netmdpi.com The principle is that combining agents can lead to greater efficacy than the sum of their individual effects, potentially allowing for lower concentrations of each agent and overcoming resistance. researchgate.netnih.gov The ability of natural compounds like this compound to sensitize cancer cells to other treatments, such as hyperthermia, represents a valuable strategy in developing more effective anticancer therapies. researchgate.netnih.gov

Phototoxic Activities of this compound